5-(3,4-Dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
5-(3,4-Dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a dichlorophenyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of 3,4-dichlorophenyl isocyanate with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to around 60-80°C for several hours until the desired product is formed. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding triazole oxides.
Reduction: Formation of triazole derivatives with reduced functional groups.
Substitution: Formation of substituted triazole compounds.
Scientific Research Applications
5-(3,4-Dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(3,4-Dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-Dichlorophenyl)-1,2,4-triazole
- 5-(3,4-Dichlorophenyl)-1,2,4-oxadiazole
- 5-(3,4-Dichlorophenyl)-1,2,4-thiadiazole
Uniqueness
5-(3,4-Dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one is unique due to its specific triazole structure, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity and potential for various applications compared to other similar compounds.
Properties
CAS No. |
62036-23-1 |
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Molecular Formula |
C8H5Cl2N3O |
Molecular Weight |
230.05 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C8H5Cl2N3O/c9-5-2-1-4(3-6(5)10)7-11-8(14)13-12-7/h1-3H,(H2,11,12,13,14) |
InChI Key |
SQIVHXVXPMTTCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNC(=O)N2)Cl)Cl |
Origin of Product |
United States |
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